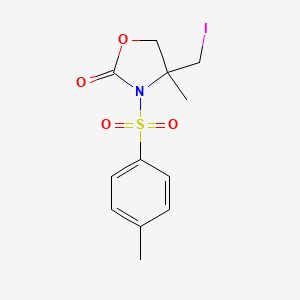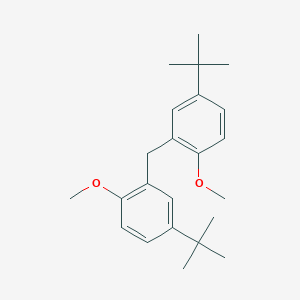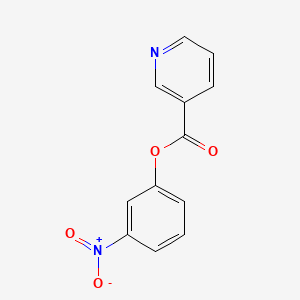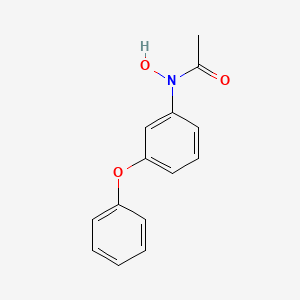![molecular formula C10H16O3 B14344974 4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one CAS No. 103252-48-8](/img/structure/B14344974.png)
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one is a complex organic compound belonging to the class of cyclopenta[b]pyrans. This compound is characterized by its unique structure, which includes a hexahydrocyclopenta[b]pyran ring system with an ethyl group at the 4a position and a hydroxyl group at the 7 position. The compound’s structural complexity and functional groups make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one can be achieved through a (3+2) cycloaddition reaction between 2-pyrones and vinyl cyclopropanes. This reaction is typically catalyzed by palladium (Pd) catalysts in the presence of phosphine ligands. The reaction conditions often involve the use of anhydrous solvents such as tetrahydrofuran (THF) or toluene, and the reaction is carried out under a nitrogen atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7 position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the cyclopenta[b]pyran ring system.
Substitution: The ethyl group at the 4a position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4a-Ethyl-7-oxohexahydrocyclopenta[b]pyran-2(3H)-one, while reduction can lead to the formation of this compound derivatives with modified ring systems.
Applications De Recherche Scientifique
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying cycloaddition reactions.
Biology: Its structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7 position can form hydrogen bonds with biological molecules, influencing their activity. The compound’s ring system can also interact with enzymes and receptors, modulating their function. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4a-Methyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one: Similar structure with a methyl group instead of an ethyl group.
4a-Ethyl-7-oxohexahydrocyclopenta[b]pyran-2(3H)-one: Oxidized form of the compound with a ketone group at the 7 position.
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyridine-2(3H)-one: Similar structure with a nitrogen atom in the ring system.
Uniqueness
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. Its ethyl group at the 4a position and hydroxyl group at the 7 position make it a versatile compound for various applications .
Propriétés
Numéro CAS |
103252-48-8 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
4a-ethyl-7-hydroxy-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyran-2-one |
InChI |
InChI=1S/C10H16O3/c1-2-10-5-3-7(11)9(10)13-8(12)4-6-10/h7,9,11H,2-6H2,1H3 |
Clé InChI |
GDPFPWQRYZWZSR-UHFFFAOYSA-N |
SMILES canonique |
CCC12CCC(C1OC(=O)CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)


![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)




